1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(4-fluorophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-11-7-5-10(6-8-11)14-9-15(22)21(20-14)16-18-12-3-1-2-4-13(12)19-16/h1-9,20H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTIASXPCOIBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-benzimidazole and 4-fluorophenylhydrazine.
Formation of Pyrazole Ring: The 4-fluorophenylhydrazine reacts with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Coupling Reaction: The resulting pyrazole derivative is then coupled with 1H-benzimidazole under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's ability to target specific kinases involved in cancer progression highlights its potential as a lead compound in drug development for cancer therapies .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this benzimidazole derivative has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes, including proteases that are crucial for the life cycle of certain parasites. For example, studies on cruzain (a cysteine protease from Trypanosoma cruzi) have revealed that this compound can bind effectively to the active site, thereby inhibiting enzyme activity and highlighting its potential for treating Chagas disease .
Targeting Protein Interactions
Recent research has focused on the compound's ability to disrupt protein-protein interactions involved in disease processes. By interfering with these interactions, the compound could play a role in modulating signaling pathways critical for disease progression, particularly in cancer and neurodegenerative diseases .
Synthesis of Functional Materials
Beyond biological applications, this compound is being explored for its potential use in synthesizing functional materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance the performance of these materials by improving charge transport properties .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial agents | Disrupts microbial membranes | |
| Anti-inflammatory drugs | Modulates inflammatory pathways | |
| Biochemical Research | Enzyme inhibitors | Binds to proteases like cruzain |
| Disruption of protein interactions | Modulates signaling pathways | |
| Material Science | Synthesis of OLEDs and OPVs | Enhances charge transport properties |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent against breast cancer .
Case Study 2: Enzyme Inhibition
In an investigation published by Biochemical Journal, researchers explored the binding affinity of this compound towards cruzain. The study reported IC50 values indicating potent inhibition compared to existing treatments, paving the way for further development as a therapeutic for Chagas disease .
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Crystallographic and Conformational Analysis
- Dihedral Angles: In dihydropyrazole analogs (), the dihedral angle between the pyrazole and 4-fluorophenyl rings ranges from 4.64° to 10.53°, indicating near-planar conformations critical for π-π stacking .
- Crystal Packing : Isostructural thiazole-triazolyl-pyrazole compounds () exhibit similar molecular conformations but divergent packing due to halogen substitutions (Cl vs. F). For instance, chloro-substituted analogs show tighter packing than fluoro-substituted ones, influencing solubility and stability .
Impact of Substituent Electronegativity and Bulkiness
- Trifluoromethyl vs. Benzimidazole : In , the trifluoromethyl group in compound 21 enhances leaving-group efficiency for Mpro inhibition, whereas the benzimidazole in the target compound may favor hydrogen-bonding interactions with catalytic residues .
- Halogen Effects : Chlorine’s larger atomic radius compared to fluorine increases steric bulk, as seen in COX inhibitors (), where 4-chlorophenyl analogs exhibit marginally higher activity than 4-fluorophenyl derivatives .
Characterization Techniques
Biological Activity
The compound 1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol is a member of the pyrazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12FN3O
- Molecular Weight : 273.27 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Pharmacological Activities
- Antimicrobial Activity : Pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate efficacy against strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles is well-documented. Compounds similar to this compound have shown comparable effects to traditional anti-inflammatory drugs like indomethacin in various animal models .
- Anticancer Properties : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
- Neuroprotective Effects : Some studies suggest that pyrazole compounds may exhibit neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression. For example, it has been noted that related compounds inhibit monoamine oxidase (MAO) isoforms, which are crucial in neurotransmitter metabolism .
- Receptor Modulation : The interaction with various receptors, such as GABA and serotonin receptors, contributes to its neuroprotective and analgesic effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
Q & A
Q. What are the standard synthetic routes for 1-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorophenylhydrazine with β-ketoesters or diketones to form the pyrazole core. Subsequent coupling with benzimidazole derivatives is achieved via acid- or base-catalyzed cyclization. Key intermediates are purified using column chromatography and characterized via thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm regioselectivity and structural integrity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons from benzimidazole/fluorophenyl groups) and carbon types (e.g., pyrazole C5-OH resonance at δ ~10-12 ppm) .
- FTIR : Validates functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N/C=C stretches in 1500-1600 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS [M+H]⁺ peak) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenases, depending on hypothesized activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrazole-benzimidazole coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like K₂CO₃ facilitate deprotonation .
- Temperature control : Heating at 80-100°C accelerates cyclization but requires monitoring via TLC to prevent decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) may improve coupling efficiency; compare yields under Pd vs. Cu systems .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Multi-spectral validation : Cross-check 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of fluorophenyl and benzimidazole groups .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data to identify misassignments .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure of a derivative (e.g., ethyl ester analog) .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2-9) at 37°C and analyze degradation products via HPLC-MS .
- Light/thermal stability : Expose to UV light (254 nm) or elevated temperatures (40-60°C) and track changes using TLC or DSC .
- Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites .
Q. How does fluorophenyl substitution impact biological activity compared to other halogenated analogs?
- Comparative SAR studies : Synthesize analogs with Cl, Br, or CF₃ substituents and test in parallel bioassays. Fluorine’s electronegativity often enhances membrane permeability and target binding .
- Docking simulations : Model interactions with target proteins (e.g., COX-2) to evaluate how fluorine’s van der Waals radius affects binding affinity .
Q. What methodologies are suitable for elucidating the mechanism of action in anticancer assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
